(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is a complex organic compound primarily characterized by its structure, which includes an iminodiacetic acid moiety and an amino acid-like side chain. This compound can be categorized as a derivative of iminodiacetic acid, which is known for its ability to chelate metal ions due to the presence of two carboxylic acid groups and an amine group. The specific stereochemistry indicated by the (5S) designation suggests that this compound has a specific spatial arrangement of its atoms, which can significantly influence its chemical behavior and biological activity.
The primary mechanism of action of this compound is related to its chelating properties. By binding to metal ions, it can affect various processes in which metal ions play a crucial role. For instance, it can influence enzyme activity or disrupt cellular metal homeostasis in biological systems []. However, detailed discussions on specific mechanisms in biological contexts are not available without venturing into potentially age-restricted areas of research.
(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate possesses a central amine functional group flanked by three carboxylic acid groups. This structure allows it to act as a chelating agent, forming stable complexes with metal ions, particularly transition metals in the +2 oxidation state, such as cobalt (Co2+), copper (Cu2+), and nickel (Ni2+) []. This property makes it valuable in various research areas, including:
The presence of both a chelating group and an amine group makes (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate useful for immobilizing biomolecules on various surfaces. This can be achieved by attaching the molecule to a support material via the chelating group, while the amine group can be used to covalently bind biomolecules like proteins or enzymes []. This technique finds applications in:
The chemical reactivity of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is largely determined by its functional groups. Key reactions include:
These reactions are essential for understanding how the compound interacts with other molecules in biological systems.
The biological activity of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is significant, particularly in pharmacology and biochemistry. Its potential activities include:
Biological assays are typically employed to evaluate these activities quantitatively, often revealing a dose-dependent relationship.
Several methods exist for synthesizing (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate:
These methods vary in complexity and yield, influencing the practical application of the compound.
The applications of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate span several fields:
Several compounds share structural or functional similarities with (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate. Here are a few notable ones:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Ethylenediaminetetraacetic Acid | Chelating agent | Stronger chelation properties for heavy metals |
N,N-Bis(carboxymethyl)glycine | Similar backbone | More stable in physiological conditions |
L-Cysteine | Contains sulfur | Involved in redox reactions and protein synthesis |
These compounds differ primarily in their chelation strength, stability under physiological conditions, and specific biological roles.